N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide
Description
N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl and cyclopropyl group attached to a sulfonylacetamide backbone, with a fluorophenyl group adding to its distinctiveness.
Properties
IUPAC Name |
N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c17-14-7-3-4-8-15(14)22(20,21)11-16(19)18(13-9-10-13)12-5-1-2-6-12/h3-4,7-8,12-13H,1-2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMKNBZSSVFHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(C2CC2)C(=O)CS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of cyclopentylamine and cyclopropylamine with 2-fluorobenzene sulfonyl chloride under controlled conditions to form the desired sulfonylacetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.
Scientific Research Applications
N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonylacetamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The fluorophenyl group may enhance binding affinity through hydrophobic interactions and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(2-fluorophenyl)acetamide
- N-cyclopropyl-2-(2-fluorophenyl)acetamide
- N-cyclopentyl-N-cyclopropyl-2-(4-fluorophenyl)sulfonylacetamide
Uniqueness
N-cyclopentyl-N-cyclopropyl-2-(2-fluorophenyl)sulfonylacetamide stands out due to the combination of its cyclopentyl and cyclopropyl groups, which may confer unique steric and electronic properties. The presence of the fluorophenyl group further enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
